molecular formula C14H14ClNO3S B2397893 3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol CAS No. 478245-37-3

3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol

Cat. No.: B2397893
CAS No.: 478245-37-3
M. Wt: 311.78
InChI Key: GQIBOJVYQDEUDJ-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol is an organic compound with a complex structure that includes a pyridinol core substituted with chlorobenzyl and sulfonyl groups

Scientific Research Applications

3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonylation of 4,6-dimethyl-2-pyridinol with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorobenzyl)sulfonyl]benzoic acid
  • 4-[(4-Chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

Uniqueness

3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridinol core with chlorobenzyl and sulfonyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfonyl]-4,6-dimethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-9-7-10(2)16-14(17)13(9)20(18,19)8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIBOJVYQDEUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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